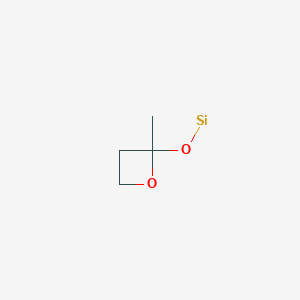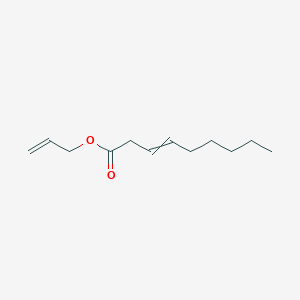![molecular formula C21H20O B14208550 Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- CAS No. 827605-91-4](/img/structure/B14208550.png)
Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-cyclohexen-1-yloxy group and a propynylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- typically involves multi-step organic reactions. One common method includes the reaction of hydroquinone with bromoacetylene under basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Another compound with a benzene ring and ether linkages.
Benzene, 2-cyclohexen-1-yl-: A compound with a similar cyclohexenyl group attached to the benzene ring.
Uniqueness
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- is unique due to its propynylidene linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
特性
CAS番号 |
827605-91-4 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC名 |
(1-cyclohex-2-en-1-yloxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C21H20O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)22-20-16-10-5-11-17-20/h1,3-4,6-10,12-16,20H,5,11,17H2 |
InChIキー |
KCQGBVVDKCWZGU-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


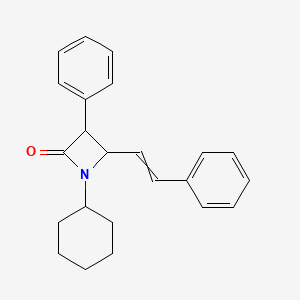
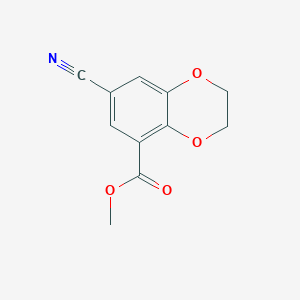
![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)
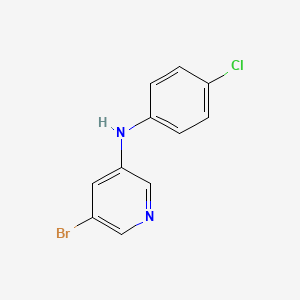
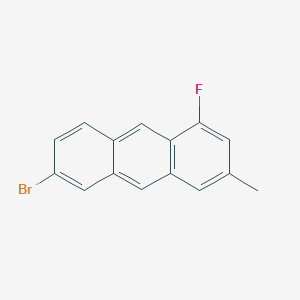
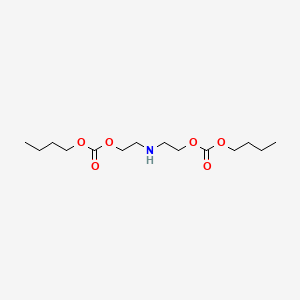
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)
